3-(1H-pyrazol-1-yl)propan-1-amine chemical properties
3-(1H-pyrazol-1-yl)propan-1-amine chemical properties
An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propan-1-amine: Properties, Synthesis, and Applications
Executive Summary
3-(1H-pyrazol-1-yl)propan-1-amine is a versatile bifunctional molecule integrating the pharmaceutically significant pyrazole ring with a reactive primary amine via a flexible propyl linker. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We delve into its core chemical and physical properties, provide a detailed spectroscopic profile, and outline a robust, field-proven synthetic protocol. Furthermore, this document explores the molecule's reactivity, highlighting its utility as a scaffold for chemical library synthesis and its potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols and data presented herein are designed to be self-validating, providing a trustworthy foundation for future research and development endeavors.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, make it a privileged scaffold in drug design.[3] The pyrazole ring can also function as a bioisostere for aryl rings, often improving key drug-like properties such as lipophilicity and solubility.[3]
Consequently, pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][4] The US Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011, underscoring the scaffold's clinical and commercial significance.[3] 3-(1H-pyrazol-1-yl)propan-1-amine serves as a key building block, providing a direct entry point to harness the therapeutic potential of the pyrazole core by enabling diverse functionalization through its terminal amino group.
Core Physicochemical Properties
Understanding the fundamental properties of 3-(1H-pyrazol-1-yl)propan-1-amine is critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 3-(1H-pyrazol-1-yl)propan-1-amine | [5] |
| CAS Number | 75653-86-0 | [6] |
| Molecular Formula | C₆H₁₁N₃ | [5][6] |
| Molecular Weight | 125.17 g/mol | [6][7] |
| Monoisotopic Mass | 125.0953 Da | [5] |
| Appearance | White crystalline solid (typical for salts) | [8] (analogue) |
| Predicted XlogP | -1.0 | [5] |
| Solubility | Soluble in water and polar organic solvents | [8] (analogue) |
Spectroscopic Profile: A Structural Verification Guide
Spectroscopic analysis is essential for confirming the identity and purity of 3-(1H-pyrazol-1-yl)propan-1-amine. The following data represent expected characteristic signals based on its structure and data from analogous compounds.[9][10][11]
¹H NMR Spectroscopy
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Pyrazole Protons (3H): Three distinct signals are expected in the aromatic region. The proton at C4 (H-4) typically appears as a triplet around δ 6.2-6.3 ppm. The protons at C3 (H-3) and C5 (H-5) will appear further downfield, typically between δ 7.4-7.6 ppm, as doublets or multiplets.
-
Propyl Chain Protons (6H):
-
-N-CH₂- (2H): The methylene group attached to the pyrazole nitrogen (N-1) is expected to be a triplet around δ 4.4-4.5 ppm.
-
-CH₂-CH₂-CH₂- (2H): The central methylene group will appear as a multiplet (quintet) integrating to two protons, typically around δ 2.8-3.0 ppm.
-
-CH₂-NH₂ (2H): The methylene group adjacent to the primary amine will be a triplet around δ 2.9-3.0 ppm.
-
-
Amine Protons (2H): The -NH₂ protons typically appear as a broad singlet which can range from δ 1.5-3.0 ppm. Its position is concentration-dependent and it will exchange with D₂O.[12]
¹³C NMR Spectroscopy
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Pyrazole Carbons (3C): Signals for the pyrazole ring carbons are expected at approximately δ 139-140 (C5), δ 128-129 (C3), and δ 106-107 (C4) ppm.[11]
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Propyl Chain Carbons (3C): The aliphatic carbons are expected in the upfield region: ~δ 48-50 ppm (-N-C H₂-), ~δ 38-40 ppm (-C H₂-NH₂), and ~δ 30-32 ppm (-CH₂-C H₂-CH₂-).
Infrared (IR) Spectroscopy
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N-H Stretch: Primary amines show a characteristic pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[12]
-
C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring appears above 3000 cm⁻¹.
-
N-H Bend: A scissoring vibration for the primary amine is typically found in the 1590-1650 cm⁻¹ range.
-
C=N/C=C Stretch: Pyrazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[11]
Mass Spectrometry
-
Nitrogen Rule: As a compound with an odd number of nitrogen atoms (three), 3-(1H-pyrazol-1-yl)propan-1-amine will have an odd-numbered molecular ion peak in its mass spectrum.[12]
-
Expected [M+H]⁺: In ESI-MS, the protonated molecular ion would be observed at m/z 126.10258.[5]
Synthesis Pathway and Mechanistic Rationale
A robust and scalable synthesis for 3-(1H-pyrazol-1-yl)propan-1-amine is critical for its utilization. The most logical and field-proven approach is a two-step sequence involving a Michael addition followed by nitrile reduction.
Rationale for Pathway Selection: This pathway is chosen for its reliability, use of readily available starting materials (pyrazole, acrylonitrile), and straightforward execution. The Michael addition of pyrazole is highly regioselective for the N-1 position under basic conditions, and the subsequent reduction of the nitrile to a primary amine is a high-yielding and well-documented transformation.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 3-(1H-pyrazol-1-yl)propan-1-amine from pyrazole.
Part A: Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile
-
Reaction Setup: To a stirred solution of pyrazole (1.0 eq) in acetonitrile, add a catalytic amount of a strong base such as Triton B (40% in methanol, ~0.05 eq).
-
Reagent Addition: Slowly add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature. An exotherm may be observed. Maintain the temperature below 40°C with external cooling if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of pyrazole by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid). Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.
Part B: Reduction to 3-(1H-pyrazol-1-yl)propan-1-amine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve the 3-(1H-pyrazol-1-yl)propanenitrile (1.0 eq) from Part A in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Reaction Monitoring: Monitor the disappearance of the nitrile starting material by TLC or LC-MS.
-
Work-up (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure to yield the crude amine. The product can be further purified by vacuum distillation or column chromatography (eluting with a DCM/Methanol/NH₄OH gradient) to afford the final product. For improved stability and handling, the free base can be converted to its hydrochloride salt.[13]
Chemical Reactivity and Derivatization
The molecule's structure offers two primary sites for chemical modification: the terminal primary amine and the pyrazole ring itself.
-
N-Acylation/Sulfonylation: The primary amine is a potent nucleophile and readily reacts with acyl chlorides, anhydrides, or activated esters to form stable amide derivatives. This is a common strategy in drug discovery to explore structure-activity relationships (SAR). Indeed, a series of N-propananilide derivatives have been synthesized and shown to possess neuroprotective properties.[9][14][15]
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, expanding the accessible chemical space.
-
Coordination Chemistry: The pyrazole N-2 nitrogen and the terminal primary amine can act as ligands, chelating with metal ions. Pyrazole-derived ligands are extensively used to construct coordination complexes and metal-organic frameworks (MOFs).[16][17][18] This property is valuable in materials science and catalysis.
-
Electrophilic Substitution on Pyrazole Ring: While the pyrazole ring is relatively electron-rich, electrophilic substitution (e.g., halogenation, nitration) typically occurs at the C4 position. However, these reactions often require forcing conditions and careful optimization to avoid side reactions.
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